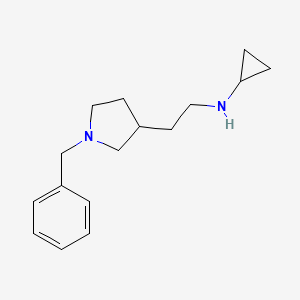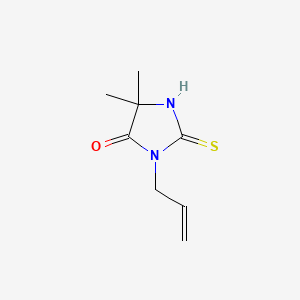
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.259 g/mol It is known for its unique structure, which includes an imidazolidinone ring with an allyl group and a thioxo group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of 5,5-dimethyl-2-thioxoimidazolidin-4-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The allyl group can also participate in reactions that modify the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-thioxoimidazolidin-4-one: Lacks the allyl group, making it less reactive in certain substitution reactions.
3-Allyl-2-thioxoimidazolidin-4-one: Similar structure but without the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
3-Allyl-5,5-dimethyl-2-thioxoimidazolidin-4-one is unique due to the presence of both the allyl and thioxo groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
53517-95-6 |
|---|---|
Fórmula molecular |
C8H12N2OS |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4H,1,5H2,2-3H3,(H,9,12) |
Clave InChI |
SHWHBFYMRFDNDU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)N1)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


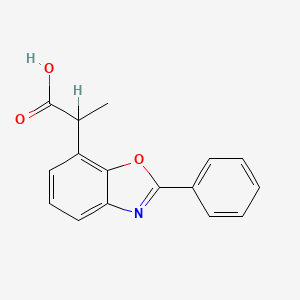

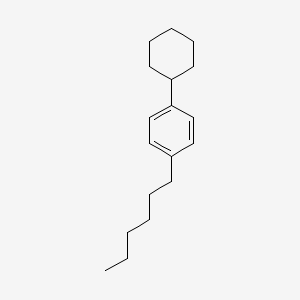

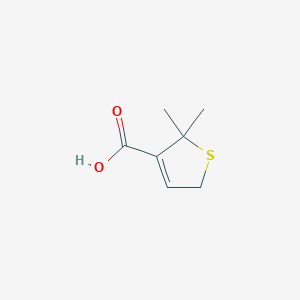
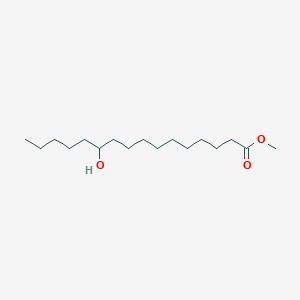

![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)

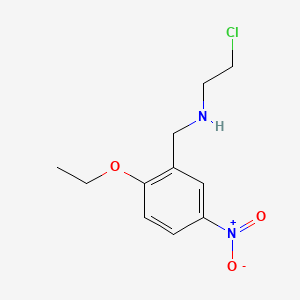
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)

